N-(2-aminoethyl)-1-benzofuran-2-carboxamidehydrochloride

Description

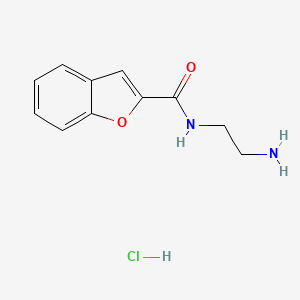

N-(2-aminoethyl)-1-benzofuran-2-carboxamide hydrochloride is a synthetic small molecule characterized by a benzofuran core linked to a 2-aminoethyl group via a carboxamide bond, with a hydrochloride counterion. Below, we compare this compound with two structurally related molecules using data from authoritative sources.

Properties

Molecular Formula |

C11H13ClN2O2 |

|---|---|

Molecular Weight |

240.68 g/mol |

IUPAC Name |

N-(2-aminoethyl)-1-benzofuran-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C11H12N2O2.ClH/c12-5-6-13-11(14)10-7-8-3-1-2-4-9(8)15-10;/h1-4,7H,5-6,12H2,(H,13,14);1H |

InChI Key |

XXCYJJLFHOLUBI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-1-benzofuran-2-carboxamidehydrochloride typically involves the reaction of 1-benzofuran-2-carboxylic acid with 2-aminoethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, which enhances its solubility and stability.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, leading to higher efficiency and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-1-benzofuran-2-carboxamidehydrochloride undergoes various chemical reactions, including:

Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

Oxidation: Quinone derivatives of benzofuran.

Reduction: Primary amines from the reduction of the carboxamide group.

Substitution: Various substituted benzofuran derivatives depending on the substituent introduced.

Scientific Research Applications

N-(2-aminoethyl)-1-benzofuran-2-carboxamidehydrochloride has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-1-benzofuran-2-carboxamidehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds with active sites, while the benzofuran ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

N-(Piperidin-4-yl)-1-benzofuran-2-carboxamide Hydrochloride (CAS 150515-80-3)

Structural Similarities and Differences :

- Core Structure : Both compounds share the 1-benzofuran-2-carboxamide backbone.

- Substituent Variation: The target compound features a 2-aminoethyl group, while this analog substitutes the aminoethyl with a piperidin-4-yl group, introducing a cyclic amine moiety.

Physicochemical and Functional Properties :

Key Distinctions :

N-(2-Aminoethyl)-2-bromo-5-methylbenzene-1-sulfonamide Hydrochloride (CAS 1604485-82-6)

Structural Similarities and Differences :

- Shared Substituent: Both compounds include a 2-aminoethyl group.

- Core Variation : The target compound uses a benzofuran-carboxamide scaffold, whereas this analog replaces the benzofuran with a bromo- and methyl-substituted benzene sulfonamide.

Physicochemical and Functional Properties :

Key Distinctions :

- The sulfonamide group increases acidity (pKa ~10–11) compared to carboxamides (pKa ~15–17), influencing ionization and solubility under physiological conditions.

- The bromo and methyl substituents may enhance electrophilic reactivity or steric hindrance in target binding .

Research Implications and Limitations

- Target Compound : While direct data are unavailable, extrapolation from analogs suggests its utility in neurological or inflammatory studies due to the benzofuran scaffold’s prevalence in such research .

- Evidence Gaps : The provided materials lack pharmacokinetic or toxicity data for the compounds, limiting therapeutic predictions. Further studies on binding assays and ADMET profiles are recommended.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.